molecular formula C11H12ClNO3 B8194499 Methyl 2-((2-chloroacetamido)methyl)benzoate

Methyl 2-((2-chloroacetamido)methyl)benzoate

Cat. No.: B8194499
M. Wt: 241.67 g/mol
InChI Key: CIFCBTOMZFPBBK-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloroacetamido)methyl)benzoate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of benzoic acid and contains a chloroacetamido group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((2-chloroacetamido)methyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl anthranilate with chloroacetyl chloride to form methyl 2-(2-chloroacetamido)benzoate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chloroacetamido)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((2-chloroacetamido)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloroacetamido group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-((2-chloroacetamido)methyl)benzoate involves its reactive functional groups. The chloroacetamido group can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorobenzoate: Similar structure but lacks the chloroacetamido group.

    Methyl anthranilate: Precursor in the synthesis of methyl 2-((2-chloroacetamido)methyl)benzoate.

    2-((2-chloroacetamido)methyl)benzoic acid: Hydrolysis product of the ester.

Uniqueness

This compound is unique due to its combination of ester and chloroacetamido functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 2-[[(2-chloroacetyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9-5-3-2-4-8(9)7-13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFCBTOMZFPBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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